molecular formula C10H12N4S2 B15128424 4-Amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-4H-1,2,4-triazole-3-T+

4-Amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-4H-1,2,4-triazole-3-T+

Katalognummer: B15128424
Molekulargewicht: 252.4 g/mol
InChI-Schlüssel: XWPSRMOCIUFTCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-4H-1,2,4-triazole-3-T+ is a compound with the molecular formula C10H12N4S2 and a molecular weight of 252.35908 This compound is known for its unique structure, which includes a triazole ring and a benzothiophene moiety

Vorbereitungsmethoden

The synthesis of 4-Amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-4H-1,2,4-triazole-3-T+ involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.

Analyse Chemischer Reaktionen

4-Amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-4H-1,2,4-triazole-3-T+ undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-Amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-4H-1,2,4-triazole-3-T+ has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 4-Amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-4H-1,2,4-triazole-3-T+ involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, ultimately resulting in the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 4-Amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-4H-1,2,4-triazole-3-T+ stands out due to its unique structural features and versatile reactivity. Similar compounds include:

  • 4-Amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-4H-1,2,4-triazole-3-thiol
  • 4-Amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-4H-1,2,4-triazole-3-sulfonamide

These compounds share the triazole and benzothiophene moieties but differ in their functional groups, leading to variations in their chemical properties and applications.

Eigenschaften

Molekularformel

C10H12N4S2

Molekulargewicht

252.4 g/mol

IUPAC-Name

4-amino-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H12N4S2/c11-14-9(12-13-10(14)15)8-5-6-3-1-2-4-7(6)16-8/h5H,1-4,11H2,(H,13,15)

InChI-Schlüssel

XWPSRMOCIUFTCI-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=C(C1)C=C(S2)C3=NNC(=S)N3N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.